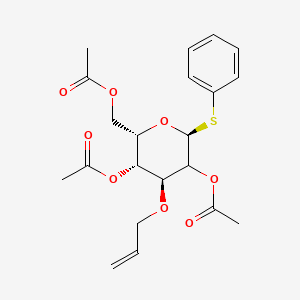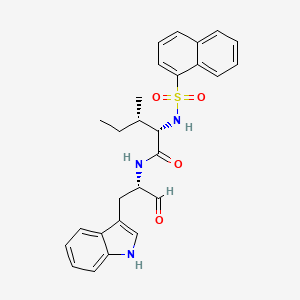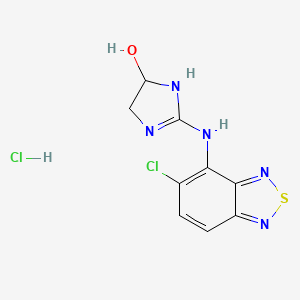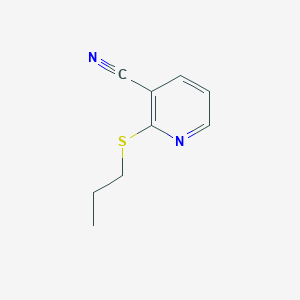
1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride” is a chemical compound with the CAS number 162733-01-9 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of “this compound” is C13H13Cl3O . Its molecular weight is 291.60072 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
162733-01-9 |
|---|---|
Molecular Formula |
C13H13Cl3O |
Molecular Weight |
291.60072 |
Synonyms |
1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)

